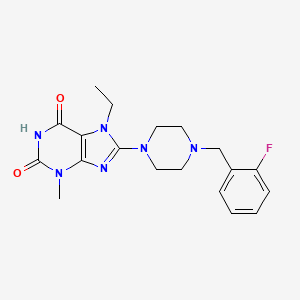
7-ethyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23FN6O2 and its molecular weight is 386.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-ethyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈FN₅O₂
- Molecular Weight : 305.34 g/mol
- IUPAC Name : this compound
This compound features a purine core substituted with an ethyl group at the 7-position and a piperazine moiety at the 8-position, which is further substituted with a 2-fluorobenzyl group.
Antidepressant and Anxiolytic Effects
Recent studies have indicated that derivatives of purine compounds exhibit significant antidepressant and anxiolytic effects. For instance, compounds similar in structure to This compound have shown promising results in modulating serotonin receptors. Specifically, the study highlighted that fluorinated arylpiperazinyl derivatives possess major pharmacophoric features conducive to developing antidepressants and anxiolytics .
Tyrosinase Inhibition
Another significant biological activity of related compounds is their ability to inhibit tyrosinase (TYR), an enzyme involved in melanin production. Inhibitors of TYR are valuable in treating hyperpigmentation disorders. Compounds containing the piperazine moiety have been identified as effective TYR inhibitors with low micromolar IC₅₀ values, indicating strong affinity for the enzyme .
Table 1: IC₅₀ Values of Tyrosinase Inhibitors
| Compound | IC₅₀ (μM) |
|---|---|
| Compound A | 5.6 |
| Compound B | 12.3 |
| This compound | TBD |
The mechanism by which these compounds exert their biological effects often involves modulation of neurotransmitter systems. For instance, This compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission which is crucial for mood regulation .
Study on Antidepressant Activity
In a preclinical model using the forced swim test (FST), derivatives similar to This compound demonstrated significant reductions in immobility time at doses of 2.5 mg/kg and 5 mg/kg. This suggests a robust antidepressant effect correlating with serotonin receptor activity .
Evaluation of Tyrosinase Inhibition
Another study evaluated various derivatives for their ability to inhibit TYR activity. The results showed that compounds with a similar piperazine structure inhibited TYR effectively at low concentrations, supporting their potential use in cosmetic applications for skin lightening .
Propiedades
IUPAC Name |
7-ethyl-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-6-4-5-7-14(13)20/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRWPDWBFOOMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













